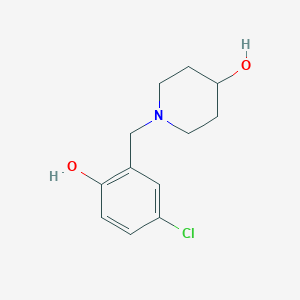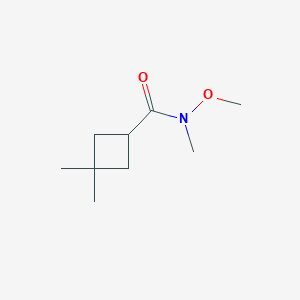
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol
Overview
Description
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : The compound has been used in the stereoselective synthesis of tetrahydrobenzo[a]pyrrolizidines and tetrahydrobenzo[a]indo-lizidines, as shown in the study by Tsirk et al. (1997). These compounds are prepared through an amine-induced ring-opening reaction, showcasing the compound's utility in complex organic synthesis (Tsirk, Gronowitz & Hörnfeldt, 1997).
Hydrolysis and Condensation Reactions : Research by Kollenz et al. (1976) demonstrated the compound's involvement in hydrolysis and condensation reactions, forming various pyrrolones and oxalic acid derivatives. These reactions highlight its role in forming heterocycles and other complex structures (Kollenz, Ziegler, Ott & Igel, 1976).
Formation of Agrochemicals and Medicinal Compounds : Ghelfi et al. (2003) explored the reaction of related compounds in forming 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Anticonvulsant Agents : In medicinal chemistry, derivatives of this compound have been synthesized for potential use as anticonvulsant agents. Malik and Khan (2014) developed novel triazinyl pyrrolidinyl methanone derivatives with promising results in electroshock tests (Malik & Khan, 2014).
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showcasing the antimicrobial activity of compounds derived from similar structures (Patel, Agravat & Shaikh, 2011).
Catalytic Oligomerization of Ethylene : Kermagoret and Braunstein (2008) described the synthesis of nickel complexes with bidentate N,O-type ligands, showing the compound's utility in catalysis (Kermagoret & Braunstein, 2008).
Mechanism of Action
Target of Action
It is known that similar compounds have shown potency towards rorγt , a nuclear receptor that plays a crucial role in the regulation of immune responses, and pregnane X receptor (PXR) , which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the potential targets, it may influence pathways related to immune response regulation and detoxification .
Result of Action
Based on the potential targets, it can be inferred that this compound may modulate immune responses and detoxification processes .
Properties
IUPAC Name |
[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-8-11-6-14-7-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,14-15H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAPRZQKYMTZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCC3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


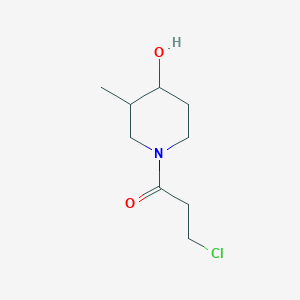
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)


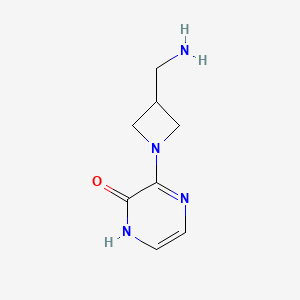
![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)
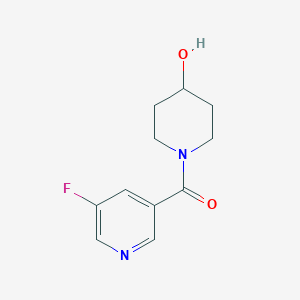
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)
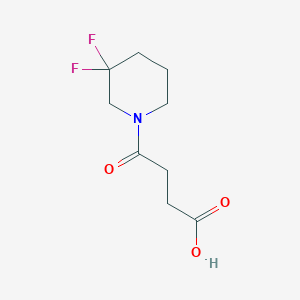
![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)

![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
